

Molecular weight of 6-Bromohexylamine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromohexylamine
Hydrobromide

Cat. No.: B015075

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of **6-Bromohexylamine Hydrobromide**

Abstract

6-Bromohexylamine hydrobromide is a bifunctional aliphatic amine derivative of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a terminal bromine atom and a primary amine, makes it a versatile linker for conjugating molecules, modifying surfaces, and constructing complex molecular architectures. This guide provides a detailed analysis of its molecular weight, the cornerstone of its quantitative use in the laboratory. We will explore the theoretical calculation and experimental verification of this property, its critical role in stoichiometric calculations for synthesis, and its broader physicochemical context. This document serves as a technical resource for scientists, offering field-proven insights into the handling, application, and characterization of this important chemical building block.

Introduction to 6-Bromohexylamine Hydrobromide

6-Bromohexylamine hydrobromide (CAS No: 14502-76-2) is the hydrobromide salt of 6-bromohexylamine.^{[1][2]} The parent molecule consists of a six-carbon alkyl chain, which provides a flexible spacer, terminated by two distinct functional groups: a primary amine (-NH₂) at one end and a bromine atom (-Br) at the other.

The compound is typically supplied as its hydrobromide salt for several practical reasons rooted in chemical stability and handling. Primary amines are basic and can be susceptible to atmospheric carbon dioxide and oxidative degradation. Converting the amine to its ammonium salt by reacting it with hydrobromic acid (HBr) significantly increases its stability, rendering it a crystalline solid that is less volatile and easier to handle and weigh accurately.^[3] This salt form readily dissolves in polar solvents and can be converted back to the free amine in situ by the addition of a non-nucleophilic base.

Its utility stems from the orthogonal reactivity of its two functional groups. The primary amine serves as a nucleophile, ideal for forming amides, sulfonamides, or secondary amines. The terminal alkyl bromide is an electrophile, perfectly suited for nucleophilic substitution reactions, such as ether synthesis or alkylation of carbanions and amines. This dual-reactivity makes it an invaluable tool for tethering different molecular entities.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of **6-Bromohexylamine hydrobromide** is essential for its effective use. These properties dictate its storage, handling, and reaction conditions.

Property	Value	Source(s)
Molecular Weight	261.08 g/mol	[2] [3] [4]
Chemical Formula	C ₆ H ₁₅ Br ₂ N	[1] [2] [4]
CAS Number	14502-76-2	[1] [2]
IUPAC Name	6-bromohexan-1-amine;hydrobromide	
Melting Point	142-144 °C	[1] [5]
Appearance	Off-white to yellow solid powder	[3] [6]
Storage Conditions	2-8°C, under inert atmosphere	[5]
Key Characteristics	Hygroscopic	[1]

Molecular Weight: Theoretical Calculation and Experimental Verification

The molecular weight is the most fundamental property for any quantitative chemical work.

Theoretical Calculation

The molecular weight is calculated from the chemical formula, $C_6H_{15}Br_2N$, using the standard atomic weights of its constituent elements.

- Carbon (C): $6 \times 12.011 \text{ u} = 72.066 \text{ u}$
- Hydrogen (H): $15 \times 1.008 \text{ u} = 15.120 \text{ u}$
- Bromine (Br): $2 \times 79.904 \text{ u} = 159.808 \text{ u}$
- Nitrogen (N): $1 \times 14.007 \text{ u} = 14.007 \text{ u}$
- Total Molecular Weight: $72.066 + 15.120 + 159.808 + 14.007 = 261.001 \text{ g/mol}$

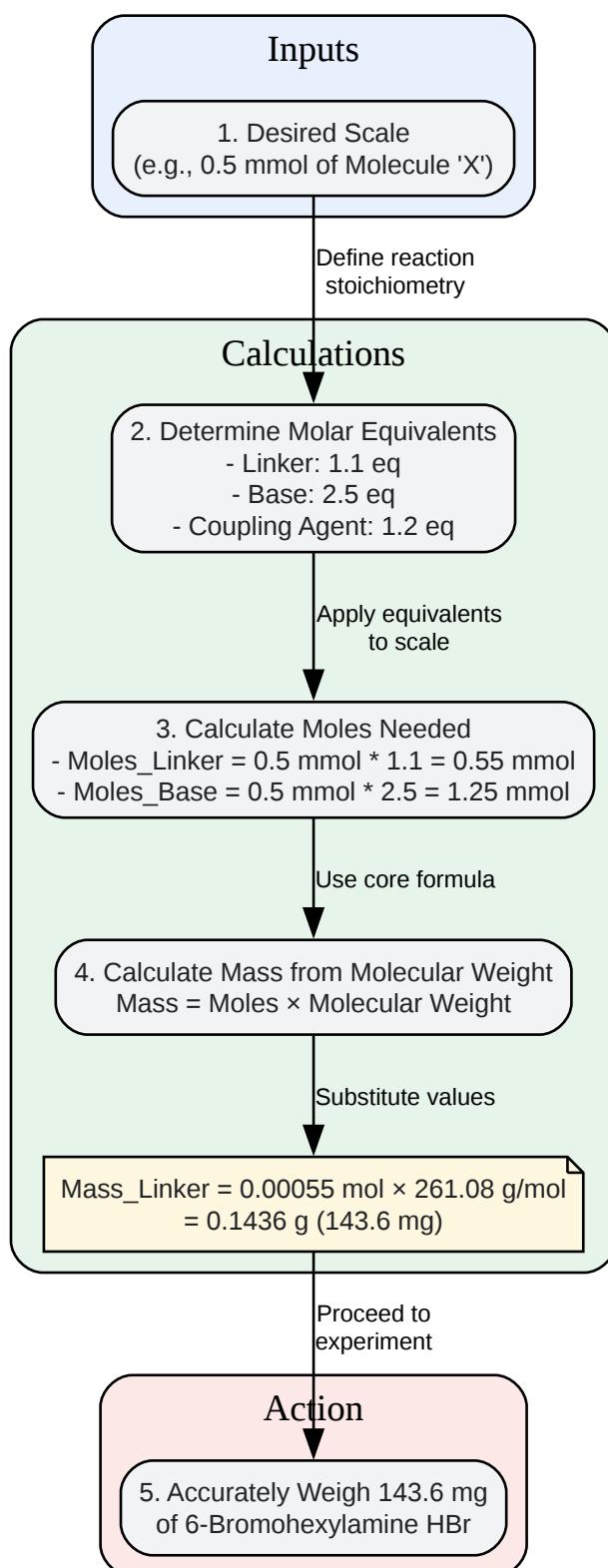
Minor variations in reported molecular weights (e.g., 261.08 vs. 261.00) arise from the use of different standard atomic weight values.^{[1][2]} For most laboratory applications, either value is acceptable.

Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a cornerstone of good scientific practice. The most direct method for confirming the mass of the active component is Electrospray Ionization Mass Spectrometry (ESI-MS).

In a typical ESI-MS experiment, the salt would be dissolved in a suitable solvent (e.g., methanol). In the positive ion mode, the instrument would detect the protonated parent molecule, 6-bromohexylamine, which has the formula $[C_6H_{14}BrN + H]^+$. The expected monoisotopic mass for this cation is approximately 180.038 g/mol for the ^{79}Br isotope and 182.036 g/mol for the ^{81}Br isotope, which appear as a characteristic 1:1 isotopic pattern. The observation of this pattern provides unambiguous confirmation of the compound's identity and

integrity, thereby validating the use of the calculated molecular weight for the hydrobromide salt.


The Significance of Molecular Weight in Application

The primary reason for needing an accurate molecular weight is to perform precise stoichiometric calculations, which are the foundation of reproducible and high-yielding chemical synthesis.

Stoichiometric Calculations in Synthesis

In a typical application, **6-Bromohexylamine hydrobromide** is used to link a molecule of interest (Molecule 'X') via an amide bond. This requires reacting Molecule 'X', which has a carboxylic acid group, with the amine functionality of the linker. Because the linker is provided as a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to the reaction to liberate the free amine.

The workflow for calculating the required mass of reagents is as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for Stoichiometric Calculation.

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a standard method for coupling **6-Bromohexylamine hydrobromide** to a carboxylic acid, illustrating the practical application of stoichiometric calculations.

Reagents:

- Carboxylic Acid ('Molecule X')
- **6-Bromohexylamine Hydrobromide** (1.1 equivalents)
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)
- Diisopropylethylamine (DIPEA) (2.5 equivalents)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- Preparation: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the Carboxylic Acid (1.0 eq).
- Dissolution: Dissolve the acid in anhydrous DMF.
- Activation: Add HBTU (1.2 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
- Addition of Linker and Base: In a separate vial, dissolve **6-Bromohexylamine hydrobromide** (1.1 eq) in a small amount of DMF. Add DIPEA (2.5 eq) to this solution to neutralize the hydrobromide and liberate the free amine.
- Coupling Reaction: Add the solution from step 4 to the reaction flask from step 3.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

- **Workup and Purification:** Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

The causality behind these choices is critical: using 1.1 equivalents of the amine ensures the complete consumption of the potentially more valuable carboxylic acid. Two equivalents of base are required to neutralize both the hydrobromide salt and the HBr generated during the coupling, with a slight excess (2.5 eq total) to drive the reaction forward.

Structural Representation and Safety

Chemical Structure

The structure consists of the 6-bromohexylammonium cation and the bromide anion.

Caption: Structure of **6-Bromohexylamine Hydrobromide**.

Safety and Handling

As with any chemical reagent, proper handling of **6-Bromohexylamine hydrobromide** is paramount for laboratory safety.

- **Hazards:** The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).
- **Personal Protective Equipment (PPE):** Always handle this chemical while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.^[7]
- **Handling:** Use in a well-ventilated area or a chemical fume hood.^[7] Avoid generating dust. The compound is hygroscopic, meaning it absorbs moisture from the air.^[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a desiccator or a controlled, low-humidity environment to maintain its integrity.^[5]
- **First Aid:** In case of skin contact, wash thoroughly with soap and water.^[7] In case of eye contact, rinse cautiously with water for several minutes.^[7] If irritation persists, seek medical attention.

Conclusion

The molecular weight of **6-Bromohexylamine hydrobromide** (261.08 g/mol) is a fundamental parameter that enables its precise and reproducible use in chemical synthesis. This guide has detailed not only this core property but also its practical implications for stoichiometry, its verification through modern analytical techniques, and the essential safety protocols for its handling. By understanding these technical details, researchers and drug development professionals can effectively leverage this versatile bifunctional linker to advance their scientific objectives, from creating novel chemical probes to synthesizing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. 6-Bromohexylamine Hydrobromide [myskinrecipes.com]
- 4. 6-Bromohexylamine, Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular weight of 6-Bromohexylamine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015075#molecular-weight-of-6-bromohexylamine-hydrobromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com